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gp100 (intron 4)

Cat. No.: B1575254
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Description

Transcriptional and Expressional Analysis

Analyzing the transcription and expression of the gp100 intron 4 sequence is fundamental to understanding its biological significance. Researchers employ sensitive techniques to detect and quantify the messenger RNA (mRNA) that includes this intronic region.

Reverse Transcriptase-Polymerase Chain Reaction (RT-PCR)

Reverse Transcriptase-Polymerase Chain Reaction (RT-PCR) is a key method for detecting the presence of gp100 intron 4 transcripts. This technique first converts RNA into complementary DNA (cDNA) using reverse transcriptase, and then the specific cDNA sequence corresponding to gp100 intron 4 is amplified using PCR. mefst.hr The presence of an amplified product of the expected size indicates the expression of the intron-containing transcript. mefst.hr

Studies have successfully used RT-PCR to detect gp100 transcripts, including those containing intronic sequences, in the peripheral blood of melanoma patients. mefst.hr This suggests that cancer cells may release RNA into the bloodstream, making RT-PCR a potential tool for non-invasive monitoring. In some cases, both spliced and unspliced transcripts of gp100 have been found to be expressed at high levels in normal melanocytes. nih.govnih.gov

Quantitative Polymerase Chain Reaction (qPCR) for Expression Level Quantification

To move beyond simple detection and to quantify the amount of gp100 intron 4 transcript, researchers use quantitative polymerase chain reaction (qPCR). researchgate.net This technique measures the amplification of the target sequence in real-time, allowing for the determination of the initial amount of transcript in a sample. researchgate.net By normalizing the expression of gp100 intron 4 to a stably expressed reference gene, often a housekeeping gene, researchers can accurately compare its expression levels across different samples, such as tumor tissues and normal tissues. cdnsciencepub.com

For instance, qPCR has been employed to demonstrate that while both spliced and unspliced gp100 transcripts are present in normal melanocytes, the levels can differ significantly in melanoma cells. semanticscholar.org This quantitative approach is essential for understanding the dysregulation of gene expression in cancer.

Table 1: Comparison of RT-PCR and qPCR for gp100 (intron 4) Analysis

Feature Reverse Transcriptase-Polymerase Chain Reaction (RT-PCR) Quantitative Polymerase Chain Reaction (qPCR)
Primary Function Detection of gp100 intron 4 transcripts. mefst.hr Quantification of gp100 intron 4 transcript levels. researchgate.net
Output Qualitative (presence or absence of a band on a gel). mefst.hr Quantitative (a numerical value representing expression level). researchgate.net
Key Advantage High sensitivity for detecting low-abundance transcripts. mefst.hr Accurate and reproducible quantification of gene expression. researchgate.net
Application Example Detecting circulating melanoma cells in blood by identifying gp100 transcripts. mefst.hr Comparing the expression of gp100 intron 4 in tumor versus normal tissue. semanticscholar.org

Limitations of Northern Blot Analysis for Rare Transcripts

Northern blot analysis is a traditional method for detecting and sizing RNA transcripts. thermofisher.com However, it has significant limitations when studying rare transcripts like those potentially arising from gp100 intron 4. The primary drawback of Northern blotting is its relatively low sensitivity compared to PCR-based methods. thermofisher.comhuji.ac.il Detecting low-abundance transcripts often requires a large amount of high-quality RNA, which can be difficult to obtain. nih.govnih.gov

Furthermore, the process can be time-consuming and involves the use of hazardous materials if radiolabeled probes are employed. huji.ac.ilnih.gov Given that intron-retaining transcripts are often expressed at much lower levels than their fully spliced counterparts, Northern blotting is generally not the preferred method for their initial detection and quantification. thermofisher.comhuji.ac.il

Immunological Assays and Reagents

The immunological significance of gp100 intron 4 lies in its ability to be processed and presented by cancer cells, leading to recognition by the immune system. A variety of assays and specialized reagents are used to study this T-cell response.

T-Cell Activation Assays (e.g., IFN-γ ELISA)

T-cell activation assays are critical for determining whether T-cells recognize and respond to the peptide derived from gp100 intron 4. A common and robust method is the Interferon-gamma (IFN-γ) Enzyme-Linked Immunosorbent Assay (ELISA). nih.govbiolegend.com When T-cells are activated by recognizing their specific antigen presented on target cells, they release cytokines, including IFN-γ. nih.govbiolegend.com

An IFN-γ ELISA quantifies the amount of this cytokine in the supernatant of a co-culture of T-cells and target cells pulsed with the gp100 intron 4 peptide. nih.govaai.org A significant increase in IFN-γ production compared to control conditions indicates a specific T-cell response. nih.gov This assay provides functional evidence of T-cell recognition and is widely used in immunotherapy research. biolegend.comibl-international.comcusabio.comrndsystems.com

HLA-A*24:02 gp100 (intron 4) Tetramers for T-Cell Staining and Analysis

To directly visualize and enumerate T-cells that are specific for the gp100 intron 4 peptide, researchers use a powerful tool called an HLA-A24:02 gp100 (intron 4) tetramer. nih.govbiozol.de This reagent consists of four identical HLA-A24:02 molecules, each loaded with the gp100 intron 4 peptide (sequence: VYFFLPDHL), and linked to a fluorescent marker. biozol.deaai.org

The tetramer binds with high avidity to T-cell receptors (TCRs) that specifically recognize this peptide-HLA complex. mblbio.com By using flow cytometry, researchers can then identify and count the number of gp100 intron 4-specific T-cells within a mixed population of lymphocytes, such as those isolated from a patient's blood or tumor. mblbio.comnih.gov This technique has been instrumental in monitoring the immune response in patients undergoing cancer vaccination trials targeting this specific epitope. nih.gov For instance, studies have shown a significant increase in CD8+ T-cells that stain positive with the HLA-A*24:02 gp100-in4 tetramer in vaccinated patients. nih.gov

Table 2: Immunological Assays for gp100 (intron 4) Research

Assay/Reagent Principle Application
IFN-γ ELISA Measures the amount of IFN-γ released by activated T-cells upon antigen recognition. nih.gov Functionally confirms T-cell activation in response to the gp100 intron 4 peptide. aai.orgresearchgate.net
HLA-A*24:02 gp100 (intron 4) Tetramer A fluorescently labeled complex of four HLA-A*24:02 molecules presenting the gp100 intron 4 peptide, which binds to specific T-cell receptors. biozol.de Directly stains and allows for the quantification of gp100 intron 4-specific T-cells via flow cytometry. nih.govnih.govelifesciences.org

cDNA Library Screening for Antigen Identification

The identification of tumor antigens recognized by T cells is a crucial step in the development of cancer immunotherapies. One powerful technique for this purpose is the screening of cDNA expression libraries. nih.gov This method involves the isolation of messenger RNA (mRNA) from tumor cells, which is then reverse-transcribed into complementary DNA (cDNA). nih.govaai.orgaai.org This collection of cDNAs, representing the genes expressed in the tumor, is then cloned into expression vectors to create a cDNA library. aai.orgnih.gov

The library is typically organized into pools of cDNA clones. aai.orgaai.org These pools are then transfected into recipient cells, such as COS-7 or 293 cells, often along with a plasmid encoding a specific Major Histocompatibility Complex (MHC) molecule. nih.govnih.gov T cells from the patient are co-cultured with these transfected cells. nih.gov If a T cell recognizes an antigen produced by a particular cDNA clone, it will become activated and release cytokines, such as interferon-gamma (IFN-γ) or tumor necrosis factor (TNF). nih.govnih.govnih.gov

The detection of this T-cell activation identifies the cDNA pool containing the gene for the recognized antigen. nih.gov Through a process of subcloning and further screening of smaller pools and individual clones, the specific cDNA encoding the antigen can be isolated and sequenced. aai.orgnih.gov This approach has been successfully used to identify numerous tumor-associated antigens, including those derived from the gp100 gene. nih.govaai.org For instance, a cDNA library from the 624 mel cell line was used to identify the BING-4 cancer antigen. aai.org Similarly, screening of a cDNA library from the Me18732 melanoma cell line led to the identification of a new shared human melanoma antigen. nih.gov

In the context of gp100, T cells have been shown to recognize epitopes derived from a retained intron of the gp100 gene. nih.gov This discovery was made possible by screening a cDNA library from a melanoma patient. nih.gov The process confirmed that even non-coding regions, such as introns, can be a source of tumor antigens if they are retained and translated in the tumor cells. nih.gov

Table 1: Process of cDNA Library Screening for Antigen Identification

StepDescriptionKey Components
1. RNA IsolationTotal RNA is extracted from tumor cells. aai.orgTumor cells, TRIzol reagent
2. cDNA SynthesisPoly(A) RNA is purified and reverse-transcribed into cDNA. aai.orgaai.orgoligo(dT) primer, reverse transcriptase
3. Library ConstructioncDNA is ligated into an expression vector (e.g., pcDNA3.1, pEAK 8). aai.orgnih.govExpression vector, DNA ligase
4. TransfectionPools of cDNA clones are transfected into recipient cells (e.g., COS-7, 293-A2). aai.orgnih.govRecipient cells, transfection reagent
5. Co-cultureTransfected cells are co-cultured with patient-derived T cells. nih.govT cells, transfected cells
6. ScreeningT-cell activation is measured (e.g., IFN-γ, TNF release). nih.govnih.govELISA, ELISPOT assay
7. Clone IsolationPositive cDNA clones are isolated and sequenced to identify the antigen. aai.orgnih.govSubcloning, DNA sequencing

In Vitro and Ex Vivo Models

Co-culture Systems for T-Cell Recognition Studies

Co-culture systems are essential for studying the dynamic interactions between T cells and tumor cells. frontiersin.org These systems involve growing T cells and target tumor cells together in vitro to observe and measure the T-cell response. frontiersin.orgjci.org This method provides a more direct assessment of T-cell function against cancer cells that naturally process and present antigens. aai.org

In a typical co-culture experiment for studying gp100 recognition, T cells, which may be engineered to express a T-cell receptor (TCR) specific for a gp100 epitope, are mixed with melanoma cells that express gp100 and the appropriate HLA molecule. jci.orgaai.org The T cells are then monitored for signs of activation and effector function. frontiersin.org

Key parameters measured in these co-culture systems include:

Cytokine Production: The release of cytokines such as IFN-γ and TNF-α by the T cells upon recognizing the tumor cells is a primary indicator of activation. frontiersin.orgaai.org This can be quantified using techniques like ELISA or Luminex assays. aai.org

Cytotoxicity: The ability of the T cells to kill the target melanoma cells is often measured using a chromium-release assay or luciferase-based assays. ru.nl

T-cell Proliferation and Activation Markers: The expression of cell surface markers like CD25 and CD69 on T cells can be assessed by flow cytometry to determine their activation state.

These co-culture systems have been used to demonstrate that T cells engineered to express an anti-gp100 TCR can effectively recognize and kill melanoma tumor cell lines in an HLA-restricted manner. aai.org Furthermore, ex vivo co-culture models, where T cells are cultured with single-cell suspensions from lymph nodes of vaccinated mice, have been used to evaluate the enhancement of T-cell function by different vaccine formulations.

Table 2: Comparison of In Vitro and Ex Vivo Models for T-Cell Recognition Studies

ModelDescriptionAdvantagesLimitations
Transfection Studies Uses easily transfectable cell lines (e.g., COS-7) to present specific antigens. ru.nlaai.orgHighly controlled system, allows for the study of specific antigen-HLA combinations. ru.nlaai.orgArtificial system that may not fully replicate natural antigen processing and presentation. nih.gov
Co-culture Systems T cells are grown with target tumor cells that naturally express the antigen. frontiersin.orgjci.orgMore physiologically relevant, assesses T-cell function against natural tumor cells. frontiersin.orgaai.orgLess controlled, results can be influenced by other factors expressed by the tumor cells. frontiersin.org

Bioinformatic and Computational Approaches

HLA Peptide Binding Prediction Algorithms

Bioinformatic tools that predict the binding of peptides to HLA molecules are invaluable in the study of gp100 and other tumor antigens. explorationpub.comnih.gov These algorithms analyze the amino acid sequence of a protein and predict which of the resulting peptides are likely to bind to specific HLA class I or class II molecules. frontiersin.orgoup.com This is a critical step in identifying potential T-cell epitopes. nih.gov

There are two main types of prediction methods:

Methods trained on in vitro binding data: These algorithms predict the binding affinity of a peptide to an HLA molecule. explorationpub.com

Methods trained on MS eluted ligands: These methods predict the likelihood of a peptide being presented by an MHC molecule, integrating information about antigen processing and MHC binding. explorationpub.com

Several web-based tools and algorithms are available for this purpose, including NetMHCpan, MixMHCpred, and iPCPS. explorationpub.comnih.govfrontiersin.org These tools have been used to predict potential gp100-derived epitopes. nih.gov For example, a computer-based prediction algorithm was used in conjunction with recognition of subfragments to identify the gp100/pMel17 antigenic epitope. nih.gov

While these prediction tools are powerful, it is important to note that a high predicted binding score does not guarantee that a peptide will be immunogenic. nih.gov Other factors, such as proteasomal cleavage, transport into the endoplasmic reticulum, and the T-cell receptor repertoire, also play a role. explorationpub.comnih.gov Therefore, predictions are typically validated experimentally. researchgate.net

Analysis of Gene Expression and Splicing Databases

Publicly available gene expression and splicing databases are a rich resource for studying the expression patterns of genes like gp100 (also known as PMEL or SILV) in different tissues and disease states. nih.govcancerindex.orguniprot.org These databases, such as those from the National Center for Biotechnology Information (NCBI) and UniProt, contain vast amounts of data from transcriptomic studies. nih.govuniprot.org

Analysis of these databases can reveal:

Tissue-specific expression: Confirming that gp100 is primarily expressed in melanocytes and melanoma cells. nih.govnih.gov

Differential expression in cancer: Comparing gp100 expression levels between normal tissues and melanoma to understand its role as a tumor-associated antigen. nih.govnih.gov

Alternative splicing: Identifying different transcript variants of the gp100 gene. nih.gov This is particularly relevant as retained introns have been shown to be a source of antigenic peptides. nih.govnih.gov

For instance, mRNA expression array analysis of primary human melanomas has shown a tight correlation in the expression levels of gp100 (SILV), MLANA, and MITF, suggesting they are part of a common transcriptional pathway. nih.gov Furthermore, analysis of gene expression in Cdk5 knockdown mice showed that gp100 protein expression was downregulated. researchgate.net These databases provide a valuable starting point for hypothesis generation and for understanding the broader biological context of gp100. cancerindex.org

Properties

sequence

VYFFLPDHL

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

Synonym

Melanocyte protein PMEL (intron 4); gp100 (intron 4)

Origin of Product

United States

Theoretical Implications and Future Research Directions

Aberrant Splicing as a Source of Neoantigens and Shared Antigens

In the context of cancer, aberrant splicing events, including the retention of introns like gp100 (intron 4), are a significant source of tumor-specific neoantigens. frontiersin.orgoncodaily.com These neoantigens are novel peptides that are not present in normal tissues and can be recognized by the immune system as foreign, triggering an anti-tumor immune response. researchgate.netfrontiersin.orgharvard.edu

The process begins with the transcription of a gene, followed by defective splicing that results in the retention of an intron in the mature mRNA. harvard.edu This aberrant transcript is then translated, producing an abnormal protein. harvard.edu These proteins are often targeted for degradation through cellular quality control pathways like the nonsense-mediated decay (NMD) pathway. harvard.edu The resulting peptides, including those derived from the intronic sequence, can then be processed and presented on the cell surface by major histocompatibility complex (MHC) class I molecules. frontiersin.orgharvard.edu This presentation allows for recognition by CD8+ T cells, a type of cytotoxic lymphocyte that can kill cancer cells. harvard.edu

A key distinction in the field of cancer immunology is between private and shared neoantigens. Private neoantigens arise from random somatic mutations and are unique to an individual patient's tumor. In contrast, shared neoantigens are present in the tumors of multiple patients. harvard.edu There is growing evidence to suggest that neoantigens generated from splicing aberrations are more likely to be shared antigens. oncodaily.comharvard.edu This is because the underlying splicing defect may be common across certain cancer types. For instance, the gp100 (intron 4)-derived peptide is a non-mutated epitope found in multiple melanoma patients. nih.gov The existence of such shared neoantigens is of great interest for the development of "off-the-shelf" cancer vaccines that could be applied to a broader patient population, as opposed to personalized vaccines that must be tailored to each individual's tumor. oncodaily.comharvard.edu

Mechanistic Dissection of Splicing Regulation in Disease States

Understanding the mechanisms that lead to aberrant splicing in diseases like cancer is a critical area of ongoing research. The regulation of pre-mRNA splicing is an intricate process involving a complex interplay of cis-acting sequences on the pre-mRNA and trans-acting protein factors. researchgate.netnih.gov

Cis-acting elements are specific sequences within the pre-mRNA that are recognized by the splicing machinery. These include the 5' and 3' splice sites, the branch point sequence, and various splicing enhancers and silencers located in both exons and introns. researchgate.netescholarship.org Mutations in these regulatory sequences are a common cause of aberrant splicing in hereditary diseases and cancer. embopress.orgoup.com

Trans-acting factors are proteins that bind to these cis-acting elements and influence splice site selection. researchgate.netnih.gov These include core components of the spliceosome, such as small nuclear ribonucleoproteins (snRNPs), and regulatory proteins like serine/arginine-rich (SR) proteins and heterogeneous nuclear ribonucleoproteins (hnRNPs). mdpi.comresearchgate.netnih.gov Alterations in the concentration, activity, or localization of these splicing factors can lead to widespread changes in splicing patterns, contributing to the disease phenotype. nih.govoup.com

Several factors can contribute to the dysregulation of splicing in disease:

Mutations in Splicing Factors: Genetic mutations in the genes that encode splicing factors can directly impair their function. embopress.orgoup.com

Altered Expression of Splicing Factors: Changes in the expression levels of splicing factors are frequently observed in cancer. nih.gov

Post-translational Modifications: Modifications such as phosphorylation of splicing factors can alter their activity and ability to regulate splicing. oup.com

Transcription Rate and Chromatin Structure: The speed of transcription by RNA polymerase II and the structure of chromatin can also influence which splice sites are used. nih.govoup.com

The study of gp100 (intron 4) provides a specific example of how a failure to properly splice out an intron can have pathological consequences. Research has shown that the gp100-in4 transcript, which retains the fourth intron, can be detected in melanoma cells. nih.gov While this transcript is relatively rare, it is sufficient to produce a neoantigen that is recognized by tumor-infiltrating lymphocytes. nih.gov The precise molecular defect leading to the retention of intron 4 in some melanoma cells is an area for further investigation.

Potential for gp100 (intron 4) as a Molecular Marker

The expression of gp100 itself is a well-established marker for melanoma, as it is a melanocyte lineage-specific protein. antibodies.comnih.govthermofisher.com Antibodies against gp100 are used in immunohistochemistry to help diagnose melanoma and differentiate it from other tumors. antibodies.comthermofisher.com

The aberrant transcript, gp100-in4, and the neoantigen it produces, also hold potential as more specific molecular markers for melanoma. The peptide derived from gp100 intron 4 has been used to stimulate immune responses in melanoma patients, indicating its presence and immunogenicity in the disease context. nih.gov

The potential clinical utility of gp100 (intron 4) as a molecular marker is multifaceted:

Diagnostic and Prognostic Marker: The presence of the gp100-in4 transcript or the resulting neoantigen could serve as a specific biomarker for melanoma. Furthermore, studies on other intron retention-derived neoantigens have suggested a correlation between their load and patient prognosis in cancers like pancreatic cancer. ascopubs.org Investigating a similar correlation for gp100-in4 in melanoma could provide valuable prognostic information.

Predictive Marker for Immunotherapy Response: The discovery of neoantigens derived from splicing events has opened up the possibility of using them as predictive biomarkers for the response to immune checkpoint inhibitors. frontiersin.org While the total mutational burden has shown some correlation with response, it is not always a reliable predictor. frontiersin.org The load of splicing-derived neoantigens could provide an additional, and perhaps more accurate, measure of a tumor's immunogenicity. frontiersin.org However, one study on retained intron neoantigens in melanoma found that a higher number did not necessarily correlate with better outcomes from checkpoint inhibitor treatment. broadinstitute.org Further research is needed to clarify the predictive value of specific intronic neoantigens like the one from gp100 (intron 4).

Target for Novel Therapies: The gp100 protein is already a target for therapies like tebentafusp, a bispecific T-cell engager. nih.govresearchgate.net The neoantigen from gp100 (intron 4) provides an even more tumor-specific target for immunotherapies such as cancer vaccines and adoptive T-cell therapies. oncodaily.comnih.gov

Advanced Methodologies for Comprehensive Transcriptome Analysis

The discovery and characterization of intronic transcripts like gp100 (intron 4) have been made possible by significant advancements in transcriptome analysis technologies. These methods allow for a comprehensive and high-resolution view of all RNA molecules within a cell or tissue.

Next-Generation Sequencing (NGS) has revolutionized the field. longdom.orgresearchgate.netRNA sequencing (RNA-seq) , in particular, has become the gold standard for transcriptome analysis. longdom.orgresearchgate.net Unlike older microarray technologies that were limited to known sequences, RNA-seq can identify novel transcripts, splice variants, and gene fusions. longdom.orgbostongene.com The process typically involves isolating RNA, converting it to complementary DNA (cDNA), preparing a sequencing library, and then sequencing the cDNA fragments on a high-throughput platform. longdom.orgcd-genomics.com The resulting sequence reads are then aligned to a reference genome to reconstruct the transcriptome. researchgate.net

Several variations of RNA-seq are employed for specific purposes:

Total RNA-seq: This method analyzes all RNA transcripts, including both coding and non-coding RNAs, providing a complete picture of the transcriptome. cd-genomics.comillumina.com

mRNA-seq: This approach specifically targets messenger RNA (mRNA) by enriching for polyadenylated transcripts, offering a deep view of the coding transcriptome. illumina.com

Long-read sequencing: Technologies from companies like PacBio and Oxford Nanopore can sequence full-length transcripts, which is particularly advantageous for identifying complex alternative splicing events and isoforms without the need for computational assembly of short reads. longdom.orgcd-genomics.com

These advanced sequencing methods are crucial for identifying and quantifying rare transcripts like gp100-in4, which may be missed by less sensitive techniques. nih.gov The ability to accurately map exon-intron boundaries is essential for detecting intron retention events. researchgate.net

Integration of Multi-Omics Data for Splicing Event Characterization

A comprehensive understanding of the causes and consequences of aberrant splicing events like the retention of gp100 (intron 4) requires the integration of data from multiple "omics" fields. This multi-omics approach provides a more holistic view of the complex biological system.

The key data types that are integrated include:

Genomics: Whole-genome or whole-exome sequencing data can identify mutations in cis-acting regulatory sequences or in the genes encoding trans-acting splicing factors that may be responsible for altered splicing. bioconductor.orgnih.govtandfonline.com

Transcriptomics: As discussed previously, RNA-seq data is used to identify and quantify aberrant splicing events, such as intron retention, and to determine the relative abundance of different isoforms. bioconductor.orgnih.gov

Proteomics: Mass spectrometry-based proteomics can be used to confirm that aberrantly spliced transcripts are translated into proteins and to identify the resulting neoantigen peptides that are presented on MHC molecules. frontiersin.org

Epigenomics: Data on DNA methylation and histone modifications can reveal how epigenetic regulation influences splicing. bioconductor.orgnih.govtandfonline.com For example, changes in DNA methylation patterns have been linked to altered splicing factor expression and splicing events. nih.govtandfonline.com

Clinical Data: Integrating molecular data with clinical information, such as patient survival and response to treatment, is crucial for establishing the clinical relevance of specific splicing events and for identifying potential biomarkers. bioconductor.orgnih.gov

Bioinformatic tools and machine learning models are being developed to integrate these diverse datasets. bioconductor.orgashpublications.org For instance, integrative analysis can link specific genetic variations (splicing quantitative trait loci, or sQTLs) or methylation patterns to changes in splicing. bioconductor.org By combining these different layers of information, researchers can build a more complete picture of how splicing is regulated in normal and disease states, and how aberrant splicing contributes to pathogenesis. nih.govtandfonline.comnih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.